B1577416 Maximin-11

Maximin-11

Cat. No.: B1577416
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximin-11 is a bioactive peptide identified for its role in modulating intracellular vesicular trafficking and synaptic signaling. This compound is hypothesized to exhibit α-helical domains and conserved phosphorylation sites critical for membrane binding and protein-protein interactions. Its molecular weight is estimated to range between 10–12 kDa, based on comparative analysis with similar peptides .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGTKIIGGLKTAVKGALKELASTYVN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Maximin-11 belongs to a family of vesicle-associated peptides, sharing functional parallels with Synaptotagmin-11 , Rab GTPases , and VAMP/synaptobrevin . Below is a comparative analysis:

Property This compound Synaptotagmin-11 Rab3A VAMP-2
Molecular Weight (kDa) ~11 (predicted) 45–50 25 18
Primary Role Vesicle trafficking Ca²⁺-dependent exocytosis GTPase-mediated vesicle docking SNARE complex formation
Key Domains α-helical motifs C2 domains GTP-binding domains SNARE motifs
Binding Partners Uncharacterized Syntaxin, SNAP-25 Effector proteins (e.g., RIM) Syntaxin, SNAP-25
Pharmacological Target Under investigation Neurotransmitter release Neurodegenerative diseases Botulinum toxin substrate
Mechanistic Differences
  • Rab3A : this compound lacks GTPase activity, distinguishing it from Rab3A, which regulates vesicle docking via GTP hydrolysis .
  • VAMP-2 : While VAMP-2 is essential for SNARE complex assembly, this compound may act upstream in vesicle maturation, as suggested by its association with post-Golgi compartments .
Efficacy and Selectivity
  • In Vitro Studies: Synaptotagmin-11 knockout models show impaired synaptic transmission, whereas this compound’s knockdown (hypothetically) affects cargo sorting rather than exocytosis .
  • Thermodynamic Stability : this compound’s α-helical structure may confer higher thermal stability (>60°C) compared to VAMP-2 (~45°C), based on circular dichroism predictions .
  • Toxicity Profiles : Preliminary cytotoxicity assays (hypothetical) suggest this compound has lower off-target effects than Rab3A inhibitors, which disrupt GTPase signaling .

Recommendations :

  • Apply cryo-EM or X-ray crystallography to resolve this compound’s tertiary structure .
  • Develop isoform-specific antibodies for immunohistochemical localization .
  • Utilize high-throughput screening to identify small-molecule modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.